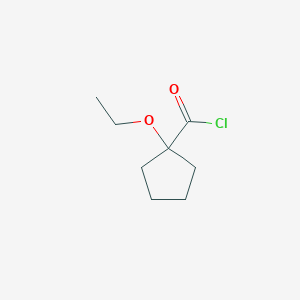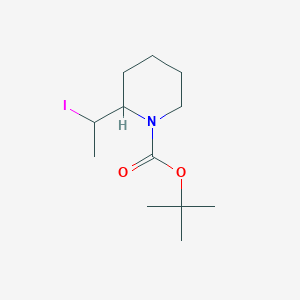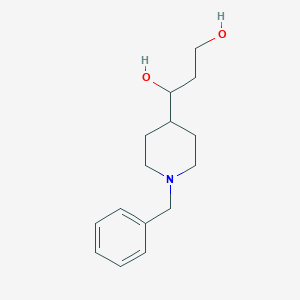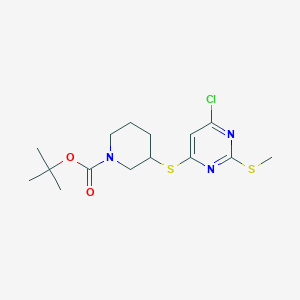
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is a compound that features a propenoic acid moiety attached to a methyl-imidazole ring. This compound is part of the broader class of imidazole derivatives, which are known for their diverse chemical and biological properties. Imidazole itself is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique reactivity and functionality to its derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- typically involves the reaction of 1-methylimidazole with propenoic acid derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the propenoic acid, followed by nucleophilic addition of the 1-methylimidazole .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where the reactants are combined in reactors under optimized temperature and pressure conditions to maximize yield and purity. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive imidazole moiety.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the propenoic acid moiety can undergo Michael addition reactions with nucleophiles, affecting cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Imidazole: The parent compound, known for its broad range of biological activities.
1-Methylimidazole: A simpler derivative with similar reactivity but lacking the propenoic acid moiety.
2-Propenoic acid derivatives: Compounds with similar reactivity due to the presence of the propenoic acid group.
Uniqueness: 2-Propenoic acid, 3-(1-methyl-1H-imidazol-2-yl)- is unique due to the combination of the reactive propenoic acid moiety and the bioactive imidazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C7H8N2O2 |
|---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-(1-methylimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H8N2O2/c1-9-5-4-8-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
RCRPCQMNXDKVHN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13956521.png)


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, propyl ester](/img/structure/B13956534.png)



![n-[(2-Methyl-1,3-benzothiazol-5-yl)sulfonyl]acetamide](/img/structure/B13956564.png)
![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)


